
4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide, commonly known as EF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and structural analysis of related N-substituted pyrazoline derivatives have been a subject of interest. For example, Köysal et al. (2005) studied the structures of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting the geometric parameters and intramolecular interactions in these compounds (Köysal et al., 2005).
- Another study by Sommer et al. (2017) presented 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile precursor for trifluoromethyl-substituted heteroarenes, demonstrating its utility in synthesizing various trifluoromethyl-containing compounds, including pyrazoles and pyrazolines (Sommer et al., 2017).
Medicinal Chemistry Applications
- Research into pyrazole derivatives has indicated their potential in drug discovery. For instance, a study focused on the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole-3‐carboxamide by Katoch-Rouse et al. (2003) explored its use as a PET radiotracer for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
- Another aspect of pyrazole research is highlighted in the synthesis and evaluation of novel Schiff bases with antimicrobial activity. Puthran et al. (2019) synthesized novel Schiff bases using a related compound, showcasing their efficacy in combating microbial threats (Puthran et al., 2019).
Materials Science Applications
- The compound's derivatives have been studied for their optical and thermal properties. Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted a comprehensive study including Hirshfeld surface analysis, DFT calculations, and thermo-optical studies, revealing the material's stability and potential for application in materials science (Kumara et al., 2018).
Propiedades
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-23-15-11-21(13-7-5-12(18)6-8-13)20-16(15)17(22)19-10-14-4-3-9-24-14/h3-9,11H,2,10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDQEMYYWXHTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)

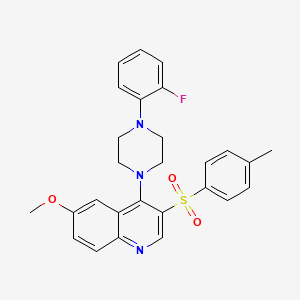

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)
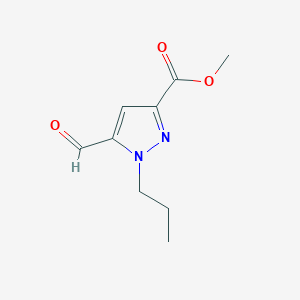
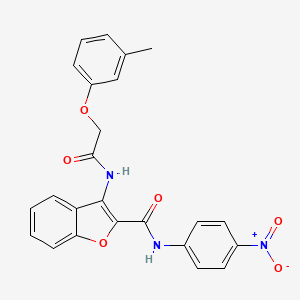
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
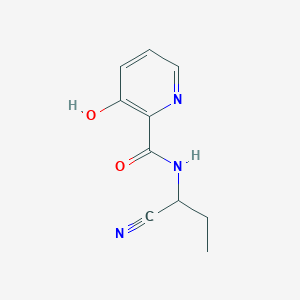
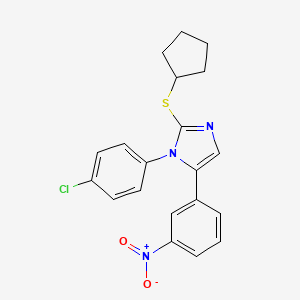
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)

